molecular formula C24H27IO5 B5051907 9-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

9-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

Cat. No.: B5051907
M. Wt: 522.4 g/mol
InChI Key: ZUSLCFKSTBQLIT-UHFFFAOYSA-N
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Description

9-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione is a complex organic compound with a molecular formula of C24H28INO4 and a molecular weight of 521.399 g/mol . This compound is notable for its unique structure, which includes a xanthene core substituted with various functional groups, including hydroxy, iodo, and methoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic conditions. The reaction is often catalyzed by p-toluenesulfonic acid (PTSA) and carried out in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining reaction conditions and purification techniques, are applicable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the iodo group, potentially replacing it with hydrogen or other substituents.

    Substitution: The iodo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under mild conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Deiodinated products or other reduced forms.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

9-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of this compound is not fully elucidated, but it is believed to interact with specific molecular targets due to its functional groups. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the iodo group can facilitate binding to specific sites. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione lies in its xanthene core, which imparts distinct chemical and physical properties. This structure allows for unique interactions and reactivity compared to other similar compounds.

Properties

IUPAC Name

9-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27IO5/c1-23(2)8-14(26)20-17(10-23)30-18-11-24(3,4)9-15(27)21(18)19(20)12-6-13(25)22(28)16(7-12)29-5/h6-7,19,28H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSLCFKSTBQLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)I)O)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27IO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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